molecular formula C36H44FeP2 B069225 (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene CAS No. 162291-01-2

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene

Cat. No. B069225
CAS RN: 162291-01-2
M. Wt: 594.5 g/mol
InChI Key: AWOOIDCKLIQAJV-WLOLSGMKSA-N
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Description

Ferrocene-based compounds, particularly those substituted with phosphine groups like diphenylphosphino, are significant in organometallic chemistry due to their unique structural and electronic properties. These compounds find extensive use in catalysis, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of ferrocene derivatives typically involves reactions under controlled conditions. For example, the action of diphenylphosphino groups on ferrocene derivatives leads to various complex structures, often involving multiple steps and specific reagents (Broussier et al., 2001).

Molecular Structure Analysis

The molecular structure of ferrocene derivatives is characterized by the ferrocene moiety and the attached functional groups. For instance, the X-ray structural analysis of similar compounds reveals a variety of configurations and bonding patterns, influenced by the nature of substituents on the ferrocene unit (Zakaria et al., 2002).

Chemical Reactions and Properties

Ferrocene derivatives undergo various chemical reactions, forming complexes with different metals. For example, reactions with palladium and platinum have been observed to form complexes that show unique chemical behaviors (Tauchman et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, like solubility and crystallinity, are significantly influenced by the substituents on the ferrocene unit. Structural modifications can lead to changes in melting points, solubility in various solvents, and crystalline structures (Ferguson et al., 1993).

Chemical Properties Analysis

Chemically, ferrocene derivatives with phosphine groups are known for their redox properties, ligand capabilities, and interaction with different metal ions. These properties make them valuable in catalysis and materials science. The electron-donating and accepting abilities of these compounds are pivotal in determining their reactivity and stability (Hagopian et al., 2006).

Scientific Research Applications

Coordination Chemistry and Catalytic Applications

The ligand has also been investigated in coordination chemistry, forming complexes with metals like Pd(II) and Pt(II), revealing its flexible cis- or trans-P,S-chelate donor capabilities (Tauchman, Císařová & Štěpnička, 2014). The redox behavior of these ferrocene derivatives, particularly their one-electron oxidation leading to more stable ferrocenium congeners, underlines their significance in electrochemical applications (Zanello et al., 2001).

Catalytic Efficiency and Electropolymerization

Furthermore, the use of these ferrocene derivatives in platinum complexes for catalytic carbonylation reactions highlights their role in enhancing reaction efficiency and selectivity (Sturm et al., 2000). The catalytic activities of these compounds, combined with metals like palladium, in Suzuki coupling reactions further demonstrate their potential in organic synthesis (Gibson et al., 2002).

Safety And Hazards

The compound may cause skin irritation and eye irritation. It may be harmful by inhalation, ingestion, or skin absorption . It is recommended to use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). Compatible chemical-resistant gloves and chemical safety goggles should be used. Contaminated clothing should be washed before reuse .

properties

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOOIDCKLIQAJV-WLOLSGMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene

CAS RN

162291-01-2
Record name (S)-(+)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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